[(3S)-piperidin-3-yl]methanesulfonamide
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Overview
Description
[(3S)-piperidin-3-yl]methanesulfonamide is a chemical compound with the molecular formula C6H14N2O2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-piperidin-3-yl]methanesulfonamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride. One common method is the reaction of (3S)-piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[(3S)-piperidin-3-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and N-substituted sulfonamides. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
[(3S)-piperidin-3-yl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of [(3S)-piperidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide
- N-[(3S)-pyrrolidin-3-yl]methanesulfonamide
- Sulfanilamide
- Sulfamethoxazole
Uniqueness
[(3S)-piperidin-3-yl]methanesulfonamide is unique due to its specific stereochemistry and the presence of both piperidine and methanesulfonamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .
Biological Activity
[(3S)-piperidin-3-yl]methanesulfonamide is a piperidine derivative notable for its potential biological activities. Characterized by its unique piperidine structure and a methanesulfonamide functional group, this compound has garnered attention in medicinal chemistry for its interactions with various biological targets. The compound's IUPAC name is N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide, and it is often explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to inhibition or modulation of enzymatic activity, influencing various biochemical pathways. The stereochemistry of the compound plays a crucial role in determining its pharmacological effects; the (S)-enantiomer may exhibit different activities compared to other enantiomers or racemic mixtures.
Interaction Studies
Recent studies have focused on the binding affinities and inhibitory effects of this compound on various biological targets. These studies are essential for identifying potential therapeutic applications and understanding the compound's mechanism of action at the molecular level. For instance, interaction with receptors involved in neurological processes or metabolic pathways has been noted.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural similarities with this compound, highlighting their features and biological relevance:
Compound Name | Structural Features | Similarity |
---|---|---|
N-methyl-N-(piperidin-3-yl)methanesulfonamide | Similar piperidine structure | High |
(R)-N-methyl-N-(piperidin-3-yl)methanesulfonamide | Different stereochemistry | Moderate |
3-(piperidin-3-yl)-1H-indole derivatives | Contains piperidine and indole moieties | Moderate |
The unique stereochemistry of this compound significantly influences its biological activity, making it a subject of interest in drug design and development.
Cancer Therapy Applications
Research has indicated that piperidine derivatives, including this compound, may exhibit anticancer activity. For example, studies have shown that certain piperidine-based compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .
Example Study
In a study involving FaDu hypopharyngeal tumor cells, a derivative demonstrated enhanced cytotoxicity compared to the reference drug bleomycin. This suggests that modifications in the piperidine structure can lead to improved therapeutic efficacy against specific cancer types .
Antioxidant Properties
Research has also explored the antioxidant potential of piperidine-containing compounds. These compounds have been classified based on their ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
Multifunctional Therapeutic Approaches
Recent advancements in drug design emphasize multi-targeted approaches for diseases such as Alzheimer's. Piperidine derivatives are being investigated for their roles in inhibiting cholinesterase enzymes and modulating amyloid beta aggregation, which are critical factors in Alzheimer's pathology .
Properties
Molecular Formula |
C6H14N2O2S |
---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
[(3S)-piperidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c7-11(9,10)5-6-2-1-3-8-4-6/h6,8H,1-5H2,(H2,7,9,10)/t6-/m0/s1 |
InChI Key |
MVSCEWQFNYYHBS-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)CS(=O)(=O)N |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)N |
Origin of Product |
United States |
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